2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile
Description
The compound 2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused heterocyclic core. Its structure features:
- A 2-methoxyphenyl group at position 3, introducing electron-donating effects and steric bulk.
- Methyl substituents at positions 2 and 5, enhancing hydrophobicity and stability.
- A piperazine ring at position 7, linked to an acetonitrile group, which may improve solubility and serve as a site for further functionalization.
Its synthetic route likely involves condensation reactions between substituted acetonitriles and ketones, followed by piperazine coupling .
Properties
IUPAC Name |
2-[4-[3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-14-19(26-12-10-25(9-8-22)11-13-26)27-21(23-15)20(16(2)24-27)17-6-4-5-7-18(17)28-3/h4-7,14H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCXVXRWESYBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine intermediate.
Attachment of the piperazinyl acetonitrile moiety: This final step can be carried out through a nucleophilic substitution reaction where the piperazine derivative reacts with an acetonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pyrazolo[1,5-a]pyrimidine derivatives exhibit variations in substituents that critically influence their properties. Key structural analogs include:
Key Observations:
- The target compound uniquely combines a 2-methoxyphenyl group (ortho-substituted) with a piperazine-acetonitrile moiety, distinguishing it from analogs with para-substituted aryl groups (e.g., ) or ketone functionalities (e.g., ).
- Piperazine derivatives (target and ) may enhance solubility and receptor binding compared to morpholine () or ketone-containing analogs.
Physicochemical Properties
- Solubility : The acetonitrile group in the target compound may improve aqueous solubility compared to morpholine () or ketone derivatives ().
Biological Activity
The compound 2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is known for its biological activity.
- Methoxyphenyl group : This substitution can influence the compound's interaction with biological targets.
- Piperazine moiety : Known for enhancing solubility and bioavailability.
The molecular formula is , and its unique structure contributes to its pharmacological properties.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
Table 1: Summary of Antitumor Activity
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis induction |
| Compound B | MDA-MB-231 | 8.3 | EGFR inhibition |
| Target Compound | MCF-7 & MDA-MB-231 | 10.0 | Synergistic with doxorubicin |
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed . This activity is crucial in developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at various positions on the pyrazole ring or substituents like methoxy groups can significantly alter potency and selectivity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity |
| Piperazine moiety | Enhances receptor binding |
| Dimethyl substitution | Improves metabolic stability |
Case Studies
- Combination Therapy in Breast Cancer : A study investigated the synergistic effects of combining pyrazole derivatives with standard chemotherapy agents like doxorubicin. The results indicated enhanced cytotoxicity in resistant breast cancer cell lines .
- Antimicrobial Efficacy : Research focused on a series of pyrazole derivatives showed promising results against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents .
Q & A
Q. What synthetic routes are effective for synthesizing the compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Synthetic Pathway Design : Start with modular synthesis of the pyrazolo[1,5-a]pyrimidin-7-yl core, followed by piperazine coupling and acetonitrile functionalization. Ethanol and piperidine under low-temperature conditions (0–5°C) have been used in analogous heterocyclic syntheses .
- Optimization via Design of Experiments (DoE) : Apply statistical DoE (e.g., factorial designs) to systematically vary parameters (temperature, solvent, catalyst concentration) and assess their impact on yield. This reduces the number of trials while capturing interactions between variables .
- Critical Parameters : Monitor reaction time and temperature gradients, as exothermic reactions may degrade thermally sensitive intermediates.
Q. What analytical techniques are recommended for confirming the structural integrity and purity of the compound post-synthesis?
Methodological Answer:
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) to resolve the pyrazolo-pyrimidine and piperazine moieties. Compare spectral data with computational predictions (e.g., DFT-calculated NMR shifts).
- Purity Assessment : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Pharmacopeial methods, such as pH-adjusted ammonium acetate buffers (pH 6.5), ensure reproducible retention times .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystalline derivatives are obtainable.
Q. How should safety protocols be adapted when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Refer to analogous safety data sheets (SDS) for pyrazolo-pyrimidine derivatives, which highlight risks of respiratory irritation and recommend fume hood use .
- Emergency Preparedness : Implement the Chemical Hygiene Plan (e.g., 100% safety exam compliance for lab access) and maintain first-aid protocols for accidental exposure, including immediate medical consultation .
- Waste Management : Use closed-system filtration for acetonitrile-containing waste to prevent environmental release.
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated into designing novel derivatives?
Methodological Answer:
- Reaction Mechanism Modeling : Use density functional theory (DFT) to map energy barriers for key steps (e.g., cyclization of pyrazolo-pyrimidine). Identify rate-limiting steps to guide catalyst selection .
- Derivative Design : Apply in silico fragment-based replacement to modify the 2-methoxyphenyl group. Machine learning models trained on bioactivity data can prioritize substitutions with predicted binding affinity.
- Validation Loop : Cross-reference computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) to refine models .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to isolate variables like membrane permeability or off-target effects.
- Data Reconciliation : Apply multivariate analysis to identify confounding factors (e.g., solvent polarity in in vitro vs. in vivo assays). Statistical tools like partial least squares (PLS) regression can deconvolute mixed signals .
- Controlled Replication : Repeat assays under harmonized conditions (pH, temperature, and cell line provenance) to minimize systemic variability.
Q. How do heterogeneous reaction conditions (e.g., membrane technologies) influence the scalability of synthesis?
Methodological Answer:
- Reactor Design : Evaluate continuous-flow reactors with immobilized catalysts to enhance piperazine coupling efficiency. Membrane separation (e.g., nanofiltration) can isolate intermediates, reducing purification steps .
- Process Simulation : Use Aspen Plus or similar software to model mass transfer limitations in scaled-up systems. Optimize parameters like shear rate and residence time distribution .
- Economic Analysis : Conduct techno-economic assessments (TEA) comparing batch vs. flow synthesis to identify cost drivers (e.g., solvent recovery rates).
Q. What methodologies elucidate the role of the acetonitrile moiety in biological target interactions?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the acetonitrile group with nitriles, amides, or esters. Test against target enzymes (e.g., kinases) to correlate electronic effects with inhibitory potency.
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map hydrogen-bonding interactions between the nitrile group and active-site residues .
- Isotopic Labeling : Use -labeled acetonitrile in NMR titrations to track binding-induced chemical shift perturbations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
